(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate is a benzotriazinone derivative featuring a 4-fluorobenzoate ester group attached to the triazinone core. Benzotriazinones are heterocyclic compounds with a fused benzene and triazinone ring system, often exploited in medicinal chemistry and organic synthesis due to their structural versatility and bioactivity. The 4-fluorobenzoate ester moiety introduces electron-withdrawing and lipophilic characteristics, which may enhance stability or influence binding interactions in biological systems .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRCDTXOVLNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, followed by the introduction of the fluorobenzoate ester group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that modifications to the triazine core can enhance cytotoxicity against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. The compound has been investigated for its ability to inhibit enzymes such as topoisomerases and kinases, which are crucial in cancer progression and treatment resistance. Preliminary findings suggest that it may serve as a lead compound for developing new enzyme inhibitors .
Photostability and UV Absorption
In material science, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate has been studied for its photostability and UV absorption properties. Its incorporation into polymers can enhance the durability of materials exposed to sunlight, making it suitable for applications in coatings and plastics that require prolonged exposure to UV radiation .
Synthesis of Functional Materials
The compound can be utilized as a building block in the synthesis of functional materials. Its unique chemical structure allows for the development of novel polymers with enhanced mechanical properties and thermal stability. These materials find applications in electronics and aerospace industries where high-performance materials are essential .
Case Studies
Mechanism of Action
The mechanism by which (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Sulfonamide Derivatives
Benzotriazinone sulfonamides, such as N-(4-methoxyphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5b), are synthesized via TCT:DMF-mediated coupling of sulfonic acid intermediates with amines. These compounds exhibit α-glucosidase inhibitory activity (e.g., 5c, IC50 = 29.75 ± 0.14 µM), attributed to the sulfonamide group’s hydrogen-bonding capacity and aromatic interactions .
| Compound | Functional Group | Key Properties | Biological Activity |
|---|---|---|---|
| 5c (sulfonamide) | Sulfonamide | Hydrogen-bond donor, moderate polarity | α-glucosidase inhibitor (IC50 ≈ 29 µM) |
| Target compound (ester) | 4-Fluorobenzoate | Lipophilic, electron-withdrawing fluorine substituent | Not reported in evidence |
Carboxamide Derivatives
Carboxamides like N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) are synthesized via carbodiimide-mediated coupling of benzotriazinone butanoic acid with amines. These derivatives balance hydrophilicity and lipophilicity, with the amide group enabling hydrogen bonding.
Phosphate and Methanesulfonate Derivatives
Phosphorylated analogues such as diethyl 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl phosphate and SMDOP (methanesulfonate) are coupling reagents used in peptide synthesis. These groups enhance leaving-group ability during nucleophilic substitutions. The 4-fluorobenzoate ester may serve a similar role in activating carboxylates for amide bond formation, though its electron-deficient aromatic ring could modulate reactivity compared to phosphate or sulfonate groups .
Physicochemical and Functional Insights
- Steric Considerations: The planar benzotriazinone core allows π-π stacking, while the 4-fluorobenzoate’s meta-fluorine may influence steric interactions in binding pockets.
- Stability : Esters generally exhibit higher hydrolytic lability than amides but greater stability than phosphate esters under acidic conditions.
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate is a member of the triazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a triazinone core and a fluorobenzoate moiety. This unique combination may enhance its biological activity compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₄O₂ |
| Molecular Weight | 344.34 g/mol |
| CAS Number | 452968-19-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity, potentially modulating various biological pathways.
Enzyme Inhibition
Research indicates that compounds with triazinone structures can act as inhibitors for various enzymes. For instance, studies have shown that related triazine derivatives exhibit inhibitory effects on hydroxyphenylpyruvate dioxygenase (HPPD) , a key enzyme in the biosynthesis of tyrosine-derived compounds. The compound's structure allows for effective binding to the active site of these enzymes, altering their activity and leading to therapeutic effects.
Biological Activities
Various studies have reported on the biological activities associated with triazine derivatives:
- Anticancer Activity : Triazine derivatives have been shown to possess significant anticancer properties. For example, a study demonstrated that certain triazine compounds induced apoptosis in cancer cell lines by activating specific signaling pathways.
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Study on HPPD Inhibition : A recent study identified a derivative of benzotriazine with an IC50 value of 36 nM against HPPD, significantly outperforming the positive control mesotrione (IC50 = 289 nM) . This highlights the potential of triazine derivatives in agricultural applications as herbicides.
- Anticancer Evaluation : In vitro studies have shown that certain triazine derivatives can inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triazine intermediates (e.g., 1,3,5-triazin-2-yl derivatives) are often prepared using trichlorotriazine and substituted phenols under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DCM. Yield optimization requires precise stoichiometry (1:1 molar ratios) and temperature control (e.g., 45–60°C for 1–6 hours) . Post-synthesis purification via column chromatography (hexane/EtOH or DCM/MeOH gradients) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodology :
- ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., fluorobenzoate methylene protons at δ 4.5–5.0 ppm; triazinone carbonyl signals at δ 160–170 ppm) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazine ring vibrations (C=N, ~1550 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodology : Use polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS or cell culture media. Sonication (15–30 minutes) or heating (40–50°C) improves homogeneity .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. Key parameters include Fukui indices (nucleophilic/electrophilic sites) and HOMO-LUMO gaps (~4–5 eV for triazinone derivatives). Software: Gaussian or ORCA .
Q. How does the fluorobenzoate moiety influence bioactivity compared to non-fluorinated analogs?
- Methodology : Perform comparative SAR studies using analogs (e.g., 4-chloro or 4-methylbenzoate derivatives). Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinases or cytochrome P450). Assay enzyme inhibition (IC₅₀) and metabolic stability (microsomal t₁/₂) .
Q. What strategies resolve contradictions in reported reaction yields for triazinone intermediates?
- Methodology :
- Variable Control : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed triazinones or ester derivatives) .
- Statistical Optimization : Apply Box-Behnken design to test temperature, solvent, and catalyst interactions .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for triazinone esters) .
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with biological targets (e.g., crystallography or molecular docking).
- In Vivo Pharmacokinetics : No published studies on bioavailability or toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
